molecular formula C11H16O B093477 2-Methyl-4-phenyl-2-butanol CAS No. 103-05-9

2-Methyl-4-phenyl-2-butanol

Cat. No.: B093477
CAS No.: 103-05-9
M. Wt: 164.24 g/mol
InChI Key: YXVSKJDFNJFXAJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2-butanol: is an organic compound with the molecular formula C11H16O . It is a tertiary alcohol characterized by a benzene ring substituted with a 3-hydroxy-3-methylbutyl group. This compound is known for its pleasant floral aroma, often described as lily-like or rose-like, and is used in various fragrance applications .

Mechanism of Action

Target of Action

2-Methyl-4-phenyl-2-butanol is a synthetic compound It’s known that it’s used as a synthetic fragrance , suggesting that it may interact with olfactory receptors.

Mode of Action

It’s known that it can undergo typical alcohol reactions, such as forming esters with acids and ethers with acid chlorides .

Biochemical Pathways

It’s known that it can be synthesized from carbonyl compounds using grignard reagents . This suggests that it may be involved in reactions related to carbonyl compounds in biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point, critical temperature, and density have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that it’s used as a synthetic fragrance , suggesting that it may have effects on sensory perception at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility can be affected by temperature , which can influence its efficacy as a fragrance. Moreover, safety data sheets recommend avoiding dust formation and breathing its mist, gas, or vapors , indicating that its stability and action can be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenyl-2-butanol can be synthesized through a Grignard reaction. One common method involves the reaction of benzylacetone with methyl magnesium chloride . The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound typically involves similar Grignard reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methyl-4-phenyl-2-butanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form various hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-4-phenyl-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Widely used in the fragrance industry due to its pleasant aroma. .

Comparison with Similar Compounds

  • 1,1-Dimethyl-3-phenyl-1-propanol
  • 1,1-Dimethyl-3-phenylpropanol
  • 1-Phenyl-3-methylbutan-3-ol
  • 2-Phenethyl-2-propanol
  • 4-Phenyl-2-hydroxy-2-methylbutane

Comparison: 2-Methyl-4-phenyl-2-butanol is unique due to its specific structure, which combines a tertiary alcohol with a benzene ring. This structure imparts distinct physical and chemical properties, such as its characteristic floral aroma and its reactivity in various chemical reactions. Compared to similar compounds, this compound is particularly valued in the fragrance industry for its pleasant scent and stability .

Properties

IUPAC Name

2-methyl-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSKJDFNJFXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021851
Record name 2-Methyl-4-phenylbutan-2-ol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Lily, rose sweetness aroma
Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fats; Slightly soluble in water, Soluble (in ethanol)
Record name 2-Methyl-4-phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.960-0.966
Record name 2-Methyl-4-phenyl-2-butanol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-05-9
Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenylbutan-2-ol
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Record name 2-methyl-4-phenylbutan-2-ol
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Record name 2-METHYL-4-PHENYL-2-BUTANOL
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Record name 2-Methyl-4-phenyl-2-butanol
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Melting Point

29 - 30 °C
Record name 2-Methyl-4-phenyl-2-butanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

13.92 g of copper(I) iodide were added to the supernatant obtained according to example 1, and the flask was cooled to −10° C. Then, 52.70 g of isobutylene oxide were added gradually over a period of 1 hour using a dropping funnel, and the temperature was maintained between −10° C. and −6° C. A mild exotherm was observed during this latter process. After stirring the mixture for a further 2 hours at 0° C., a sample was taken for analysis by gas chromatography. This sample was worked up with ammonium chloride solution. The reaction mixture was worked up by addition of 400 ml of saturated ammonium chloride solution, and 200 ml of toluene were added. The organic phase was separated off and washed twice with 400 ml each time of saturated ammonium chloride solution. After drying over magnesium sulfate, the product was obtained by distillation in vacuo with a purity of >97%. A total of 88.9 g of 2-methyl-4-phenylbutan-2-ol were obtained, corresponding to a yield of 74%.
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
13.92 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic route for producing 2-methyl-4-phenyl-2-butanol?

A1: this compound can be synthesized by reacting styrene with isopropanol at an elevated temperature. This reaction yields this compound as the desired product. [, ]

Q2: Can the synthesis of this compound be further optimized?

A2: Yes, research indicates that the molar ratio of styrene to isopropanol plays a crucial role in the synthesis. Optimal yields are achieved when the molar ratio ranges from 1: under 5 to 1: 0.5. [, ]

Q3: Are there alternative synthetic pathways for producing 4-cyclohexyl-2-methyl-2-butanol from this compound?

A3: Yes, 4-cyclohexyl-2-methyl-2-butanol, a derivative of this compound, can be synthesized through heterogeneous catalytic hydrogenation of this compound. This reaction requires a catalyst suitable for the ring hydrogenation of aromatic compounds. [, ]

Q4: What is the fragmentation pattern of this compound in mass spectrometry?

A4: In isobutane chemical ionization mass spectrometry, this compound primarily forms a characteristic ion at m/z 147. This ion arises from the loss of water (H₂O) from the [M + C₄H₉]+ complex ion ('M + 57'). []

Q5: How is the structure of the m/z 147 ion confirmed in the mass spectrometry of this compound?

A5: The structure of the m/z 147 ion is confirmed through mass-analyzed ion kinetic energy (MIKE) measurements of its collision-activated (CA) decomposition. The MIKE/CA spectra of m/z 147 ions generated from both benzyl alcohol and this compound are closely matched, indicating identical ion structures. []

Q6: How does this compound behave in acidic conditions?

A6: Studies using deuterated phosphoric acid (D₃PO₄) demonstrate that this compound undergoes intramolecular cycloalkylation in acidic conditions. This reaction leads to the formation of deuterated 1,1-dimethylindane and involves hydrogen exchange processes. []

Q7: What is the mechanism of intramolecular cycloalkylation of this compound?

A7: Research suggests that the intramolecular cycloalkylation of this compound in D₃PO₄ proceeds through a C5-cyclization of the γ-phenylalkyl cation. This mechanism is supported by the observed deuterium distribution within the formed polymethylene ring. []

Q8: Are there any known applications of this compound in the fragrance industry?

A8: While limited information is available regarding specific applications, this compound has been identified as a potential fragrance material. [] Further research might explore its olfactory properties and potential use in fragrance formulations.

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